2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ETP-46321 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).
Mécanisme D'action
ETP-46321 selectively binds to the catalytic domain of 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide and inhibits its activity. This leads to the activation of insulin signaling pathways, resulting in improved glucose uptake and utilization by cells.
Biochemical and Physiological Effects:
Studies have shown that ETP-46321 improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight gain and improves lipid metabolism. Additionally, ETP-46321 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETP-46321 in lab experiments is its selectivity for 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide, which reduces the risk of off-target effects. However, it is important to note that the effects of ETP-46321 may vary depending on the animal model used and the dosage administered.
Orientations Futures
There are several potential future directions for research on ETP-46321. One area of interest is the development of more potent and selective 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide inhibitors. Another area of research is the investigation of the effects of ETP-46321 on other metabolic pathways and its potential therapeutic applications in other diseases. Furthermore, the development of new drug delivery systems for ETP-46321 may also be explored to improve its efficacy and reduce potential side effects.
In conclusion, ETP-46321 is a promising compound for the treatment of metabolic disorders, and its potential applications in medicine warrant further research. Its selective inhibition of 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide and its beneficial effects on glucose metabolism and lipid metabolism make it an attractive candidate for drug development.
Applications De Recherche Scientifique
ETP-46321 has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is a negative regulator of insulin signaling, and its inhibition by ETP-46321 has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-2-24-9-11-25(12-10-24)15-21(26)22-14-16-7-8-20-18(13-16)17-5-3-4-6-19(17)23-20/h7-8,13,23H,2-6,9-12,14-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSDQLDMRRPLGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.